![molecular formula C15H13N3O4S B6483180 5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941881-48-7](/img/structure/B6483180.png)
5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide
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Overview
Description
“5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It contains a furo[3,2-b]pyridine core, which is a type of fused pyridine derivative . Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide” would likely be complex due to the presence of multiple functional groups and rings. The furo[3,2-b]pyridine core is a heterocyclic structure that is frequently used in drug research .Chemical Reactions Analysis
The chemical reactions involving “5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide” would depend on the specific conditions and reagents used. Similar compounds have been reported to undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide” would be influenced by its molecular structure. Fused pyridine derivatives often contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .Scientific Research Applications
- The structural similarity of fused pyridine derivatives to DNA bases (such as adenine and guanine) contributes to their effectiveness. These compounds exhibit antiviral and anticancer properties .
- Furopyridines , a subset of fused pyridine derivatives, are particularly noteworthy. They are isosteres of benzofuran and indole cores and are found in compounds with antihypertensive and antimicrobial activities. For instance, cicletanine , a diuretic drug containing a furopyridine scaffold, is used in hypertension treatment and also acts as a competitive histamine antagonist .
- Researchers have explored tetrahydrofuro[3,4-b]pyridine derivatives for their coronary vasodilating activity. These compounds may have potential applications in cardiovascular medicine .
- Furopyridines have been investigated for their effect on K+ movement across human red cell membranes . Understanding their impact on ion channels could lead to novel therapeutic strategies .
- Early studies focused on furopyridine derivatives revealed anti-inflammatory, anti-aggregation, and anticoagulant activities .
- Researchers have developed efficient, eco-friendly, and green synthesis methods for various derivatives, including those containing the sulfamoylphenyl moiety. These methods yield novel spiro compounds with potential applications .
Antiviral and Anticancer Activities
Coronary Vasodilating Activity
K+ Movement Modulation
Anti-Inflammatory and Anticoagulant Properties
Novel Synthesis Methods
Anticancer Agents
Mechanism of Action
Future Directions
Fused pyridine derivatives, such as “5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide”, are of increasing interest in drug design and medicinal chemistry . Future research may focus on exploring the potential biological activities of these compounds and developing more efficient synthesis methods .
properties
IUPAC Name |
5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-9-2-7-13-12(17-9)8-14(22-13)15(19)18-10-3-5-11(6-4-10)23(16,20)21/h2-8H,1H3,(H,18,19)(H2,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUQOTNAWRBQHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide |
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